molecular formula C18H16N4O B7831910 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one

5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one

Cat. No.: B7831910
M. Wt: 304.3 g/mol
InChI Key: BPWOCXBGDJCNAB-UHFFFAOYSA-N
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Description

Compound “5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Properties

IUPAC Name

5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-11-7-8-13-14(9-11)21-18(20-13)16-15(23)10-22(17(16)19)12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWOCXBGDJCNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes that ensure cost-effectiveness and efficiency. These methods often involve continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: Compound “5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide. Conditions often involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions typically involve anhydrous solvents.

    Substitution: Common reagents include halogens and nucleophiles. Conditions often involve polar solvents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Compound A: Shares structural similarities but differs in its functional groups.

    Compound B: Has a similar mechanism of action but varies in its potency and selectivity.

    Compound C: Exhibits comparable applications but differs in its chemical stability.

Uniqueness: Compound “5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one” is unique due to its specific combination of properties, including its reactivity, stability, and potential applications. These characteristics distinguish it from other similar compounds and make it valuable for various scientific and industrial purposes.

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